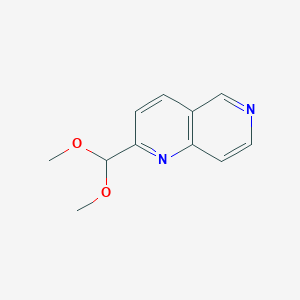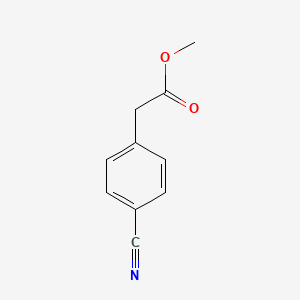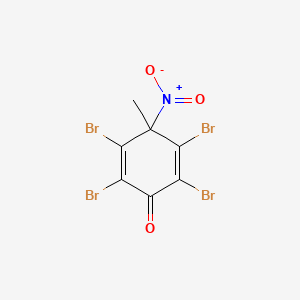
2-(Dimethoxymethyl)-1,6-naphthyridine
Vue d'ensemble
Description
2-(Dimethoxymethyl)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic organic compounds containing a naphthyridine skeleton. This particular compound is characterized by the presence of dimethoxymethyl substituent, which may influence its chemical behavior and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine was achieved through a six-step reaction starting from 2-methylpyrazine, which included condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps . Similarly, the synthesis of 1,6-naphthyridin-2(1H)-one derivatives involved regioselective palladium-catalyzed cross-coupling reactions . These methods highlight the intricate processes required to synthesize naphthyridine compounds.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a 1,6-naphthyridin-2(1H)-one derivative displayed antiproliferative activity towards breast cancer cell lines, and its structure was characterized by X-ray diffraction analysis . The planarity and alignment of the naphthyridine rings play a significant role in their biological interactions, as seen in the case of the 1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)diazene molecule, which is essentially planar and aligns nearly coplanar with the 2,6-diaminopyridinium ion .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions that modify their structure and properties. For example, the reaction of 2-acetylaminobenzaldehyde with acetophenones in the presence of NaOH led to the synthesis of 1,4-dihydrodibenzo[b,h][1,6]naphthyridines, which could be further methylated to form dimethylammonium iodides . The ability to undergo such transformations allows for the creation of compounds with specific properties, such as fluorescence enhancement upon interaction with DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. For instance, the recognition of guanine-guanine mismatches by a dimeric form of 2-amino-1,8-naphthyridine was studied, revealing high affinity binding and significant thermal stabilization of the mismatch, which is indicative of the compound's potential in molecular recognition applications . Additionally, the anion recognition abilities of 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives were investigated, showing that specific derivatives could detect fluoride ions through spectroscopic and colorimetric changes .
Applications De Recherche Scientifique
Biological Activities of Naphthyridine Derivatives
Naphthyridine derivatives, including structures similar to 2-(Dimethoxymethyl)-1,6-naphthyridine, demonstrate a wide range of biological properties, making them valuable scaffolds in therapeutic and medicinal research. Their broad spectrum of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These derivatives have also shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Other activities noted are anti-osteoporotic, anti-allergic, antimalarial, and various others, indicating their versatile utility in pharmaceutical chemistry and drug discovery (Madaan et al., 2015).
Recent Developments in Naphthyridine Research
Recent research highlights the versatility of naphthyridine derivatives in exhibiting multiple pharmacological activities. These activities primarily include anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The scaffold's novel applications in treating neurological diseases and various inhibitory activities underline its importance in drug discovery and pharmaceutical chemistry. The ongoing research into novel naphthyridine derivatives aims to develop new medicinal agents, indicating a promising direction for future therapeutic applications (Gurjar & Pal, 2018).
Applications in Alzheimer's Disease Research
Naphthyridine derivatives have been studied for their potential in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These ligands are used to measure amyloid in vivo in the brains of patients with Alzheimer's disease, aiding in early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves discussing potential applications of the compound and areas of future research.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)10-4-3-8-7-12-6-5-9(8)13-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMPLXDBDQCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=C1)C=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371194 | |
| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-1,6-naphthyridine | |
CAS RN |
386715-36-2 | |
| Record name | 2-(Dimethoxymethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)





